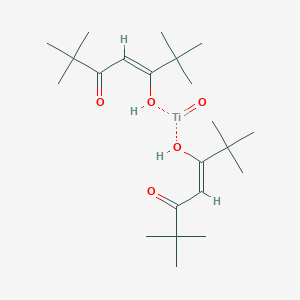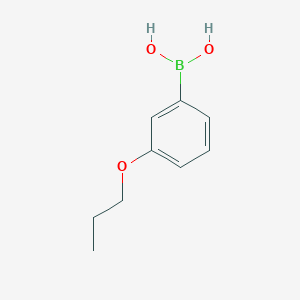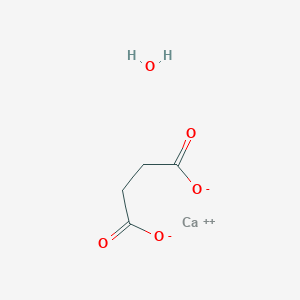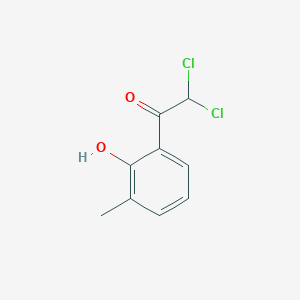
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide.
Wirkmechanismus
Diclofenac works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone reduces pain and inflammation. It also has antioxidant properties and can scavenge free radicals, which can contribute to the development of inflammation.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It can also induce apoptosis in cancer cells and has been shown to have anti-tumor effects in animal models. Diclofenac has been shown to have a low risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages for use in lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied in animal models and humans. However, there are also limitations to its use. Diclofenac can have variable effects depending on the dose and duration of treatment. It can also have off-target effects that may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of its effects on different cell types and in different disease models. Finally, there is a need for further research into the long-term effects of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone on human health.
Synthesemethoden
The synthesis of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the reaction of 2,3-dichloroaniline with 2-hydroxy-3-methylbenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is a selective inhibitor of COX-2, which is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.
Eigenschaften
CAS-Nummer |
145818-23-1 |
|---|---|
Produktname |
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6(7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI-Schlüssel |
ICRCTXBCYNIDTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
Synonyme |
Ethanone, 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
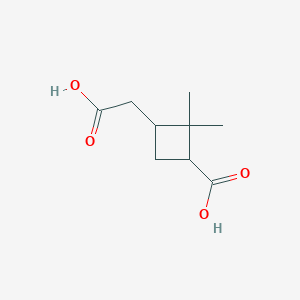
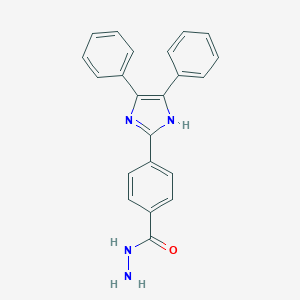
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
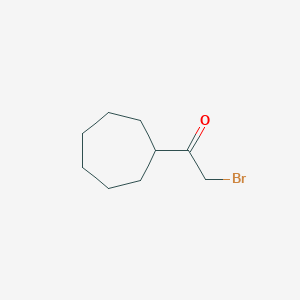
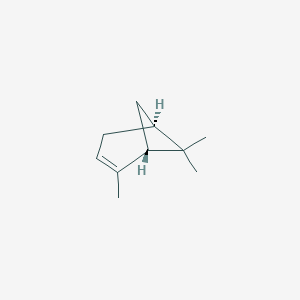
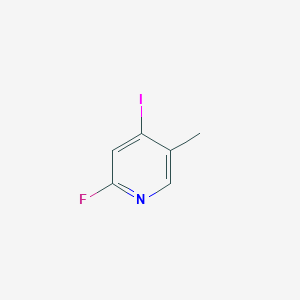
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
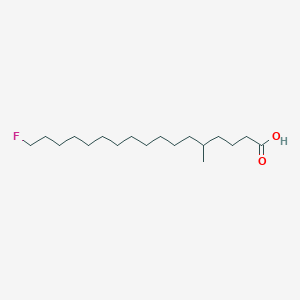
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
